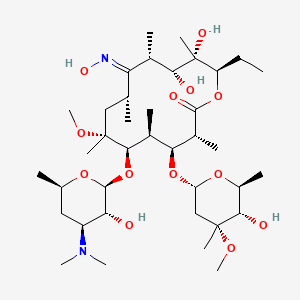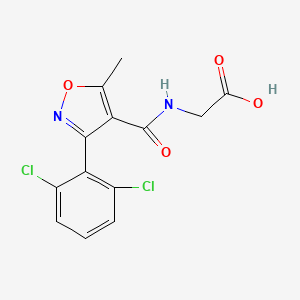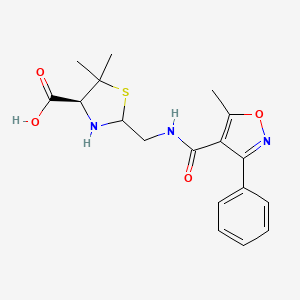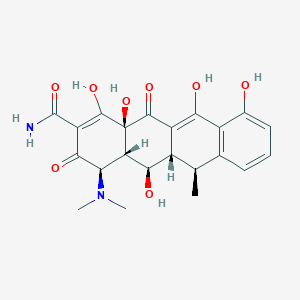
7-Epi Lincomycin Hydrochloride Salt
Descripción general
Descripción
7-Epi Lincomycin Hydrochloride Salt is an epimer of Lincomycin, a 6-amino, 6-deoxy-octopyraninose with strong antibiotic activity . It is less potent bactericidal than its (7R)-epimer .
Molecular Structure Analysis
The molecular formula of this compound is C18H34N2O6S • HCl . The molecular weight is 406.543646 .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 442.9983 and a molecular formula of C18H35ClN2O6S .Aplicaciones Científicas De Investigación
Structural Analysis and Conformation
Lincomycin hydrochloride, closely related to 7-Epi Lincomycin Hydrochloride Salt, has been extensively studied for its crystal and molecular structure. Using single-crystal X-ray crystallography, the structural and conformational features of lincomycin hydrochloride have been detailed, providing insights into its interaction with other aminoglycoside antibiotics. This structural analysis is crucial for understanding the drug's mechanism and developing new derivatives with enhanced efficacy (Rajeswaran & Srikrishnan, 2004).
Biosynthesis and Genetic Control
The biosynthesis of lincomycin and its derivatives, including this compound, is a significant area of study. Research has focused on the cultivation of producing strains and the genetic control of biosynthesis. Understanding these processes is vital for the large-scale production and potential modification of the antibiotic for specific applications (Spížek & Řezanka, 2004).
Chemical Structure and Activity Relationships
Studies on the chemical structure and activity relationships of lincomycin derivatives have led to the synthesis of compounds with potent antibacterial activities. These derivatives are particularly effective against major pathogens causing respiratory infections. Such research is pivotal in the development of more effective antibiotics and understanding the molecular basis of their activity (Wakiyama et al., 2015).
Spectroscopic Characterization
Photocatalytic Degradation Studies
Photocatalytic degradation studies of antibiotics, including lincomycin hydrochloride, have been conducted to understand their environmental impact and degradation pathways. These studies are crucial for assessing the persistence of these compounds in the environment and for developing methods to mitigate their impact (Gao et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 7-Epi Lincomycin Hydrochloride Salt, a derivative of lincomycin, is the 50S subunit of the bacterial ribosome . This compound is particularly active against Gram-positive cocci and bacilli , as well as Gram-negative cocci and some other organisms such as Haemophilus spp .
Mode of Action
This compound functions as a structural analogue of the 3’ end of L-Pro-Met-tRNA and deacylated-tRNA. It interacts with the 23S rRNA of the 50S bacterial ribosomal subunit . This interaction inhibits the early stages of protein synthesis, leading to the cessation of bacterial growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in protein synthesis. By binding to the 50S subunit of the bacterial ribosome, it prevents the addition of new amino acids to the nascent peptide chain . This disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and the subsequent cessation of bacterial growth .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the addition of new amino acids to the nascent peptide chain, it disrupts protein synthesis, which is essential for bacterial growth and survival .
Action Environment
Additionally, personal protective equipment should be used to avoid contact with skin and eyes .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
7-Epi Lincomycin Hydrochloride Salt interacts with various enzymes, proteins, and other biomolecules. It is a derivative of lincomycin and has a similar mechanism of action as its parent compound . It acts by binding to the 50S subunit of the bacterial ribosome .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
Its soluble nature allows it to dissolve in water, ethanol, and methanol , suggesting that it may have good stability in these solvents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is known to interact with the 50S subunit of the bacterial ribosome , which could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Its soluble nature suggests that it could be transported and distributed within cells and tissues via diffusion or active transport mechanisms .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .
Propiedades
IUPAC Name |
(2R)-N-[2-hydroxy-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9?,10?,11-,12?,13?,14-,15?,16?,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFISTNHIPTI-NHEQCAAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C[C@@H](N(C1)C)C(=O)NC(C2[C@@H](C(C([C@H](O2)SC)O)O)O)C(C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)

![(2R)-N-[2-chloro-1-[(3R,4R,6R)-3,4,5-trihydroxy-6-methylsulfinyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B601441.png)




![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

